molecular formula C9H4BrF5 B12544290 Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- CAS No. 146500-63-2

Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-

Cat. No.: B12544290
CAS No.: 146500-63-2
M. Wt: 287.02 g/mol
InChI Key: VIGZIGNDORZRMM-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is a halogenated aromatic compound It features a benzene ring substituted with a bromine atom and a difluoro-trifluoromethyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- typically involves halogenation and coupling reactions. One common method is the bromination of a difluoro-trifluoromethyl ethenyl benzene precursor using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions, and advanced purification techniques like distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation may produce difluoro-trifluoromethyl benzene derivatives.

Scientific Research Applications

Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials with unique electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

    Chemical Biology: Utilized in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- involves its interaction with specific molecular targets. The bromine atom and the difluoro-trifluoromethyl ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-bromo-2,4-difluoro-: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

    1-Bromo-4-(trifluoromethyl)benzene: Lacks the difluoro-ethenyl group, resulting in different reactivity and applications.

Uniqueness

Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]- is unique due to the presence of both bromine and the difluoro-trifluoromethyl ethenyl group, which confer specific electronic and steric properties. These features make it particularly valuable in specialized applications such as advanced material synthesis and medicinal chemistry.

Properties

CAS No.

146500-63-2

Molecular Formula

C9H4BrF5

Molecular Weight

287.02 g/mol

IUPAC Name

1-bromo-4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H4BrF5/c10-6-3-1-5(2-4-6)7(8(11)12)9(13,14)15/h1-4H

InChI Key

VIGZIGNDORZRMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)C(F)(F)F)Br

Origin of Product

United States

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